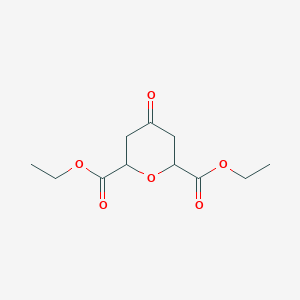
N-(4-Methoxycyclohexylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxycyclohexylidene)hydroxylamine: is a chemical compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound, which includes a methoxy group attached to a cyclohexylidene ring, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxycyclohexylidene)hydroxylamine typically involves the reaction of 4-methoxycyclohexanone with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium acetate to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxycyclohexanone+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
N-(4-Methoxycyclohexylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexylidene derivatives.
科学的研究の応用
N-(4-Methoxycyclohexylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and its role in inhibiting bacterial enzymes.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-Methoxycyclohexylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as a radical scavenger, inhibiting the activity of bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition leads to the disruption of bacterial proliferation and biofilm formation.
類似化合物との比較
Similar Compounds
- N-Cyclohexylhydroxylamine
- N-Methylhydroxylamine
- O-Benzoylhydroxylamines
Uniqueness
N-(4-Methoxycyclohexylidene)hydroxylamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its ability to form stable intermediates and its potential antimicrobial activity set it apart from other hydroxylamine derivatives.
特性
CAS番号 |
61367-42-8 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
N-(4-methoxycyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-10-7-4-2-6(8-9)3-5-7/h7,9H,2-5H2,1H3 |
InChIキー |
XQPSTYTXQVAXNK-UHFFFAOYSA-N |
正規SMILES |
COC1CCC(=NO)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



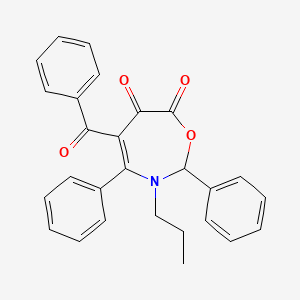


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
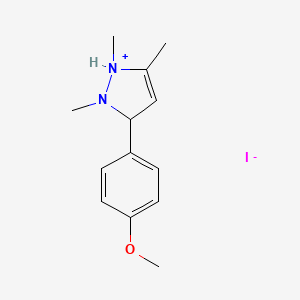
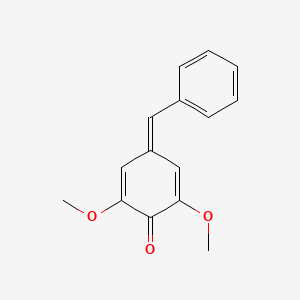
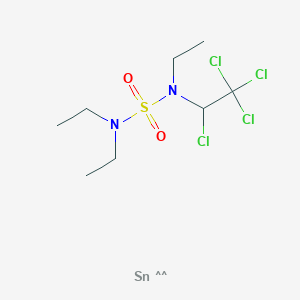
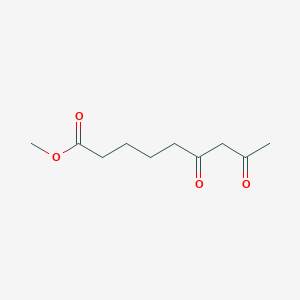
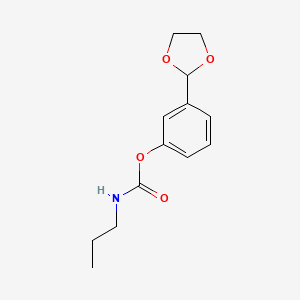
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
